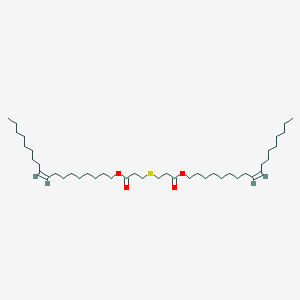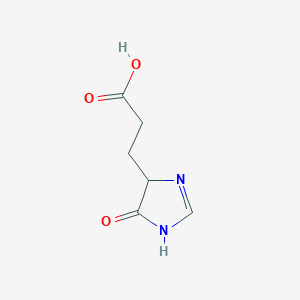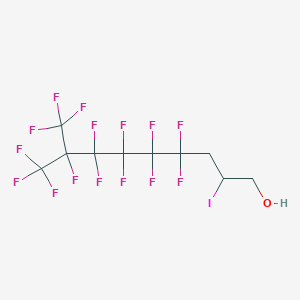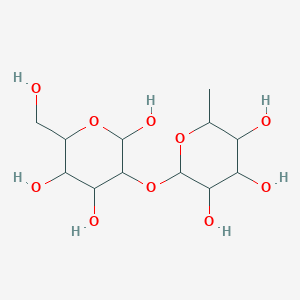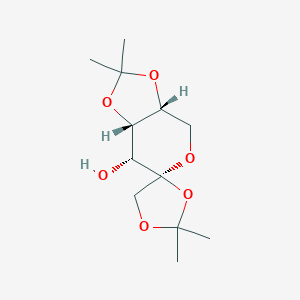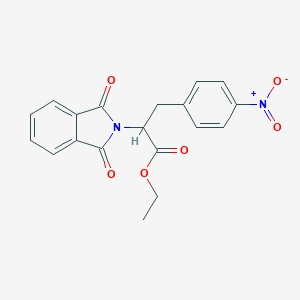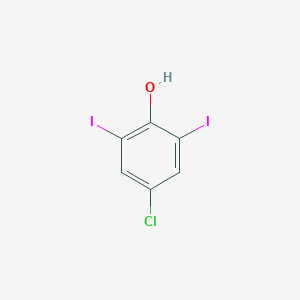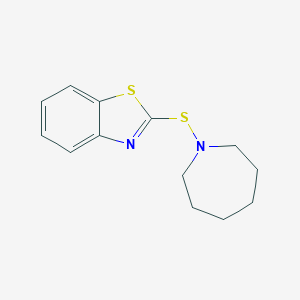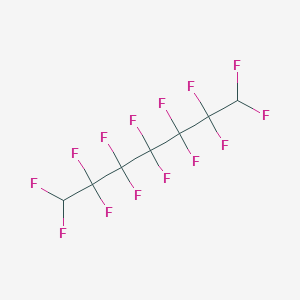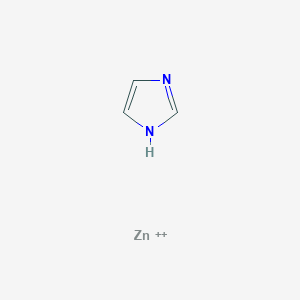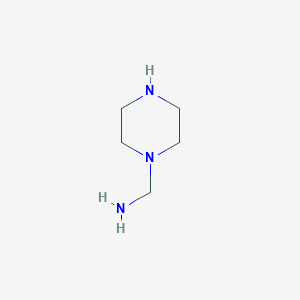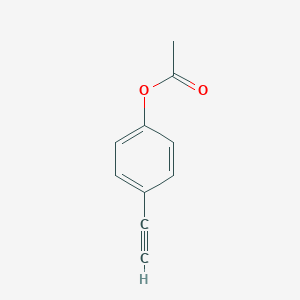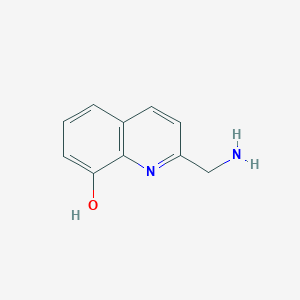
Tricyclo(4.2.1.02,5)nonane, exo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(4.2.1.02,5)nonane, exo- is a chemical compound that has been studied for its potential applications in scientific research. This compound is a bicyclic organic molecule that has a unique structure, which makes it an interesting subject of study. In 2.1.02,5)nonane, exo-.
Mecanismo De Acción
The mechanism of action of Tricyclo(4.2.1.02,5)nonane, exo- is not fully understood. However, it is believed that this compound may act as a catalyst for certain chemical reactions. Additionally, Tricyclo(4.2.1.02,5)nonane, exo- may interact with certain enzymes in the body, which could have an impact on biochemical pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Tricyclo(4.2.1.02,5)nonane, exo- are not well understood. However, studies have shown that this compound may have an impact on certain biochemical pathways in the body. Additionally, Tricyclo(4.2.1.02,5)nonane, exo- may have an impact on the central nervous system, which could have implications for the development of new drugs and pharmaceuticals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tricyclo(4.2.1.02,5)nonane, exo- in lab experiments is that it is a relatively stable compound. Additionally, this compound has a unique structure, which makes it an interesting subject of study. However, one of the limitations of using Tricyclo(4.2.1.02,5)nonane, exo- in lab experiments is that it can be difficult to synthesize. Additionally, the mechanism of action of this compound is not well understood, which could make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Tricyclo(4.2.1.02,5)nonane, exo-. One area of research is in the development of new drugs and pharmaceuticals. Additionally, this compound could be studied further for its potential applications in organic synthesis. Finally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of Tricyclo(4.2.1.02,5)nonane, exo-.
Métodos De Síntesis
The synthesis of Tricyclo(4.2.1.02,5)nonane, exo- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the Diels-Alder reaction. This reaction involves the addition of a diene and a dienophile to form a cyclohexene ring. The resulting product can then be further modified to form Tricyclo(4.2.1.02,5)nonane, exo-. Other methods for synthesizing this compound include the use of palladium-catalyzed reactions and the use of Grignard reagents.
Aplicaciones Científicas De Investigación
Tricyclo(4.2.1.02,5)nonane, exo- has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis. This compound has been shown to be a useful building block for the synthesis of other organic molecules. Additionally, Tricyclo(4.2.1.02,5)nonane, exo- has been studied for its potential applications in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
16526-27-5 |
|---|---|
Nombre del producto |
Tricyclo(4.2.1.02,5)nonane, exo- |
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
tricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C9H14/c1-2-7-5-6(1)8-3-4-9(7)8/h6-9H,1-5H2 |
Clave InChI |
WDCBAELLKZPSQD-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2CC3 |
SMILES canónico |
C1CC2CC1C3C2CC3 |
Otros números CAS |
16526-28-6 |
Sinónimos |
Tricyclo[4.2.1.02,5]nonane,exo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



